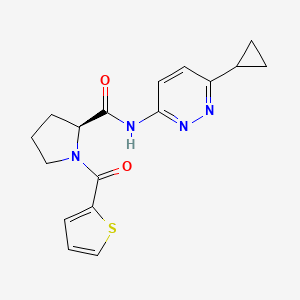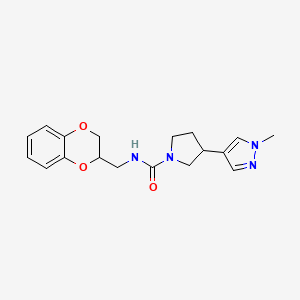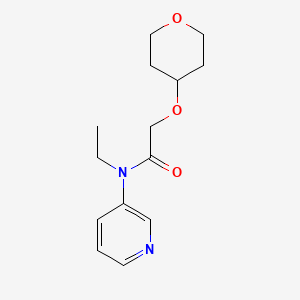![molecular formula C20H25N3O2S B6752964 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(4-methylphenoxy)piperidin-1-yl]acetamide](/img/structure/B6752964.png)
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(4-methylphenoxy)piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(4-methylphenoxy)piperidin-1-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thiazole ring fused with a cyclopentane ring, and it is linked to a piperidine ring substituted with a methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(4-methylphenoxy)piperidin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the cyclopentane ring fusion. The piperidine ring is then introduced, and the final step involves the attachment of the methylphenoxy group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(4-methylphenoxy)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(4-methylphenoxy)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring structure.
Piperidine Derivatives: Compounds containing a piperidine ring.
Phenoxy Substituted Compounds: Compounds with a phenoxy group attached.
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(4-methylphenoxy)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(4-methylphenoxy)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14-5-7-15(8-6-14)25-16-9-11-23(12-10-16)13-19(24)22-20-21-17-3-2-4-18(17)26-20/h5-8,16H,2-4,9-13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOWOBDVAVRXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCN(CC2)CC(=O)NC3=NC4=C(S3)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-3-pyridin-3-ylbutan-1-one](/img/structure/B6752884.png)
![N-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6752902.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6752907.png)
![1-methyl-N-[4-[[methyl-(1-methylpyrrolidine-2-carbonyl)amino]methyl]cyclohexyl]pyrrolidine-2-carboxamide](/img/structure/B6752915.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]propanamide](/img/structure/B6752916.png)

![6-chloro-N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-7-sulfonamide](/img/structure/B6752932.png)


![N-[cyclopentyl-(4-fluorophenyl)methyl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6752956.png)
![(3-Methyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B6752967.png)
![2-[[4-(Cyclohexylmethylsulfonyl)piperazin-1-yl]methyl]-4-propan-2-ylmorpholine](/img/structure/B6752971.png)
![N-[(1,4-dimethylpiperazin-2-yl)methyl]-4-[(4-propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6752978.png)

